4-(2-ethoxybutylamino)-1-methyl-3-nitroquinolin-2-one
Overview
Description
4-(2-ethoxybutylamino)-1-methyl-3-nitroquinolin-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a quinoline core with an ethoxybutylamino side chain and a nitro group, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxybutylamino)-1-methyl-3-nitroquinolin-2-one typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Nitro Group: The nitro group can be introduced through nitration, where the quinoline core is treated with a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Ethoxybutylamino Side Chain: The ethoxybutylamino side chain can be attached through a nucleophilic substitution reaction. This involves reacting the nitroquinoline intermediate with 2-ethoxybutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethoxybutylamino)-1-methyl-3-nitroquinolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The ethoxybutylamino side chain can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Thiols, amines.
Major Products Formed
Reduction: Formation of 4-(2-ethoxybutylamino)-1-methyl-3-aminoquinolin-2-one.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-(2-ethoxybutylamino)-1-methyl-3-nitroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in its activity, providing insights into its potential therapeutic effects.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(2-ethoxybutylamino)-1-methyl-3-nitroquinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-aminoquinoline: Known for its antimalarial activity.
2-methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
3-nitroquinoline: Studied for its potential anticancer properties.
Uniqueness
4-(2-ethoxybutylamino)-1-methyl-3-nitroquinolin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its ethoxybutylamino side chain and nitro group provide opportunities for further chemical modifications and optimization for various applications.
Properties
IUPAC Name |
4-(2-ethoxybutylamino)-1-methyl-3-nitroquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-4-11(23-5-2)10-17-14-12-8-6-7-9-13(12)18(3)16(20)15(14)19(21)22/h6-9,11,17H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCKEUGMWCFQTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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